![molecular formula C12H11N3O B14267709 5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one CAS No. 132449-05-9](/img/structure/B14267709.png)
5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one is a heterocyclic compound that contains a triazole ring and an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one typically involves the reaction of 1H-1,2,4-triazole with an appropriate indanone derivative. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with a halogenated indanone . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity. The indanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[(1H-1,2,4-Triazol-1-yl)methyl]-4H-1,2,4-triazole: This compound has a similar triazole moiety but differs in the core structure, leading to different chemical and biological properties.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: This compound contains a triazole ring attached to a nicotinic acid moiety, which imparts different reactivity and applications.
Uniqueness
5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one is unique due to its combination of the triazole and indanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
132449-05-9 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11N3O/c16-12-4-2-10-5-9(1-3-11(10)12)6-15-8-13-7-14-15/h1,3,5,7-8H,2,4,6H2 |
InChI Key |
GYGHPGKZRGNLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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